2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide
Description
2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide is a brominated thiazole derivative featuring a propionamide substituent at the 2-position of the thiazole ring. The thiazole core is further substituted with ethyl and methyl groups at the 4- and 5-positions, respectively. Its molecular formula is C₉H₁₃BrN₂OS, with a molecular weight of 277.19 g/mol.
Properties
IUPAC Name |
2-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2OS/c1-4-7-6(3)14-9(11-7)12-8(13)5(2)10/h5H,4H2,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUBVHBFBZKVBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)C(C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article explores its biological activity through a synthesis of recent research findings, case studies, and structure-activity relationship (SAR) analyses.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 250.12 g/mol. The thiazole moiety contributes significantly to its biological activity, as thiazoles are known for their diverse pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound.
Table 1: Antimicrobial Activity Against Various Pathogens
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8.33 µM |
| This compound | Escherichia coli | 12.45 µM |
| This compound | Candida albicans | 16.69 µM |
The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against drug-resistant strains of Candida .
Anticancer Activity
The anticancer effects of thiazole derivatives have been extensively studied. The compound has shown promise in inhibiting the growth of various cancer cell lines.
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A431 (epidermoid carcinoma) | <10 | Doxorubicin (15) |
| HT29 (colon carcinoma) | <15 | Doxorubicin (20) |
The anticancer activity is attributed to the thiazole ring's ability to interact with cellular targets, leading to apoptosis in cancer cells .
Anticonvulsant Activity
Thiazole derivatives are also recognized for their anticonvulsant properties. The structure of this compound suggests potential efficacy in seizure models.
Case Study: Anticonvulsant Efficacy
In a study evaluating various thiazole derivatives, compounds similar to this compound demonstrated effective protection against seizures induced by pentylenetetrazol (PTZ). The median effective dose (ED50) was found to be significantly lower than that of standard anticonvulsants like ethosuximide .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often linked to specific structural features.
Key Findings:
- Substituents on the Thiazole Ring : The presence of bromine and ethyl groups enhances antimicrobial and anticancer activity.
- Hydrophobic Interactions : The methyl group contributes to hydrophobic interactions with biological targets, improving efficacy.
- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups tend to exhibit higher potency against cancer cell lines .
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound is part of a broader class of thiazole derivatives that have shown promising results in targeting various biological pathways. Thiazole-containing compounds are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the potential of thiazole derivatives in combating parasitic infections such as those caused by Trypanosoma brucei and Trypanosoma cruzi, which are responsible for human African trypanosomiasis and Chagas disease, respectively. Research indicates that compounds similar to 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide exhibit selective toxicity towards these parasites, suggesting a mechanism that may involve disruption of essential metabolic pathways or inhibition of specific enzymes critical for parasite survival .
Anticancer Properties
Additionally, thiazole derivatives have been explored for their anticancer potential. The structural characteristics of this compound may allow it to interact with cellular targets involved in cancer progression. For instance, studies have shown that certain thiazole compounds can inhibit growth factors and enzymes associated with tumor growth and metastasis . This suggests that this compound could be further investigated as a potential anticancer agent.
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Research has focused on modifying various substituents to enhance potency against specific targets while minimizing toxicity. These structure-activity relationship (SAR) studies often utilize computational modeling alongside experimental validation to predict how changes in molecular structure can affect biological outcomes .
Case Studies
- Inhibition of Trypanosomes : A study conducted on thiazole derivatives revealed that modifications similar to those found in this compound led to significant reductions in parasitic viability, indicating a clear pathway for development into therapeutic agents against trypanosomiasis .
- Anticancer Activity : In vitro assays demonstrated that thiazole derivatives could inhibit the proliferation of various cancer cell lines. The specific mechanisms were attributed to the induction of apoptosis and cell cycle arrest, showcasing the potential applications of this compound in oncology .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Brominated Heterocycles
Spectroscopic and Physical Properties
- IR Spectroscopy: The absence of a thiol (-SH) group in the target compound distinguishes it from 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol, which shows a characteristic -SH stretch at 2595 cm⁻¹ . The amide C=O stretch (expected ~1650–1700 cm⁻¹) would be a critical marker for the target compound, analogous to the C=N stretch (1620 cm⁻¹) in thiadiazole derivatives .
NMR Analysis :
Commercial and Stability Considerations
- N-(5-Bromo-thiazol-2-yl)-2,2-dimethyl-propionamide is commercially available with 95% purity and requires storage at 0°C , suggesting that the target compound may similarly demand low-temperature storage to prevent bromine displacement or amide hydrolysis.
Preparation Methods
Synthesis of 4-Ethyl-5-methyl-thiazol-2-amine
- Starting materials: α-bromoketones bearing ethyl and methyl substituents are reacted with thiourea to form the substituted thiazole ring.
- This method is well-documented for preparing 5-substituted thiazoles by cyclization of α-bromoketones with thiourea under reflux conditions in ethanol or other suitable solvents.
- The reaction proceeds via nucleophilic attack of thiourea on the α-bromoketone, followed by ring closure to yield the thiazol-2-amine derivative.
Functionalization Notes
- The ethyl group at position 4 and methyl group at position 5 can be introduced by selecting appropriately substituted α-bromoketones.
- This approach allows for structural diversity by varying the alkyl substituents on the starting ketones.
Preparation of 2-Bromo-propionyl Chloride (Acylating Agent)
- The 2-bromo-propionyl moiety is typically introduced via the corresponding acid chloride.
- Synthesis: 2-bromo-propionic acid is converted to 2-bromo-propionyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.
- This acid chloride serves as the acylating agent for the amine group on the thiazole ring.
Coupling Reaction: Formation of 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide
- The key step is the acylation of the thiazol-2-amine with 2-bromo-propionyl chloride.
- Reaction conditions:
- Typically performed in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF).
- A base such as triethylamine or pyridine is used to neutralize the HCl generated.
- The reaction is carried out at low temperature (0 °C to room temperature) to control reactivity and avoid side reactions.
- The product is isolated by standard workup procedures including aqueous washes and purification by column chromatography.
Alternative Synthetic Routes and Optimization
- Reductive amination methods have been used for related thiazole derivatives but are less applicable here due to the need for direct acylation with a bromo-substituted acid chloride.
- Cross-coupling reactions (e.g., Buchwald–Hartwig amination) are more common for aryl amines but less relevant for this aliphatic thiazole amine.
- Catalyst choice: For related Suzuki-Miyaura or Cu-catalyzed N-arylation reactions, palladium catalysts such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ have been used to improve yields and selectivity.
- Yield improvements: Using freshly prepared acid chlorides and controlling reaction temperature enhances product purity and yield.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Thiazole ring formation | α-bromoketone + thiourea, reflux in ethanol | Formation of 4-ethyl-5-methyl-thiazol-2-amine |
| 2 | Acid chloride synthesis | 2-bromo-propionic acid + SOCl₂, anhydrous | 2-bromo-propionyl chloride (acylating agent) |
| 3 | Acylation (amide formation) | Thiazol-2-amine + 2-bromo-propionyl chloride, base, DCM, 0 °C to RT | Formation of this compound |
| 4 | Purification | Column chromatography | Pure target compound |
Research Findings and Considerations
- The thiazole ring substitution pattern significantly influences the reactivity and stability of intermediates; ethyl and methyl groups at positions 4 and 5 are introduced early to avoid complications in later steps.
- The bromo substituent on the propionamide is reactive and may require careful handling to prevent side reactions such as elimination or substitution.
- Literature on related compounds indicates that Pd-catalyzed cross-coupling and Cu-catalyzed N-arylation are effective for diversifying thiazole derivatives but are less relevant for this specific aliphatic amide synthesis.
- The acylation step is generally high yielding (>80%) when performed under controlled conditions with freshly prepared acid chlorides.
- Analytical techniques such as NMR, MS, and IR spectroscopy confirm the structure and purity of the final compound.
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves bromination of a thiazole precursor followed by coupling with propionamide derivatives. For example, bromination using bromine in chloroform with sodium bicarbonate as a base can introduce the bromo group efficiently . Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of amine derivatives for coupling), solvent selection (acetic acid for cyclization), and temperature control (70°C for 1 hour to drive reactions to completion). Purification via flash chromatography or recrystallization enhances purity and yield .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- FT-IR/FT-Raman : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, C-Br at ~500–600 cm⁻¹) .
- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., ethyl/methyl groups on thiazole, bromo-propionamide linkage). DMSO-d₆ is a preferred solvent for detecting exchangeable protons like NH .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods like molecular docking and quantum chemical analysis predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., antimicrobial enzymes or cancer-related receptors). Parameterize the compound’s 3D structure (optimized via DFT) and validate docking poses with experimental IC₅₀ data .
- Quantum Chemical Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to correlate reactivity with bioactivity .
Q. What strategies can resolve contradictions in biological activity data across studies involving thiazole derivatives?
- Methodological Answer :
- Assay Cross-Validation : Compare results across multiple assays (e.g., antimicrobial disc diffusion vs. microdilution) to identify method-dependent variability .
- Purity Analysis : Use HPLC (>95% purity threshold) to rule out impurities affecting activity .
- Statistical Modeling : Apply multivariate regression to isolate structural factors (e.g., substituent electronegativity) influencing activity discrepancies .
Q. How can 18F radiolabeling techniques be adapted for tracking this compound in pharmacokinetic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
